molecular formula C7H13NO4 B13465021 H-D-Glu-Oet

H-D-Glu-Oet

Katalognummer: B13465021
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: SYQNQPHXKWWZFS-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-D-Glu-Oet, also known as diethyl (2R)-2-aminopentanedioate hydrochloride, is a compound with the molecular formula C9H18ClNO4. It is a derivative of glutamic acid, an important amino acid in the human body. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Glu-Oet typically involves the esterification of glutamic acid. The process begins with the protection of the amino group, followed by the esterification of the carboxyl groups using ethanol in the presence of an acid catalyst. The reaction conditions often include maintaining a controlled temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is usually obtained in the form of a crystalline powder or solid .

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Glu-Oet undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of amino acid derivatives .

Wissenschaftliche Forschungsanwendungen

H-D-Glu-Oet has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving amino acid metabolism and enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems and enzyme inhibitors.

    Industry: Utilized in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of H-D-Glu-Oet involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s ester groups can be hydrolyzed, releasing the active amino acid, which then participates in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl L-glutamate hydrochloride: Similar in structure but differs in the stereochemistry.

    Ethyl L-glutamate: Another derivative with different ester groups.

    L-glutamic acid diethyl ester: Similar but lacks the hydrochloride component.

Uniqueness

H-D-Glu-Oet is unique due to its specific stereochemistry and the presence of both ester and hydrochloride groups. These features confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C7H13NO4

Molekulargewicht

175.18 g/mol

IUPAC-Name

(4R)-4-amino-5-ethoxy-5-oxopentanoic acid

InChI

InChI=1S/C7H13NO4/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-/m1/s1

InChI-Schlüssel

SYQNQPHXKWWZFS-RXMQYKEDSA-N

Isomerische SMILES

CCOC(=O)[C@@H](CCC(=O)O)N

Kanonische SMILES

CCOC(=O)C(CCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.